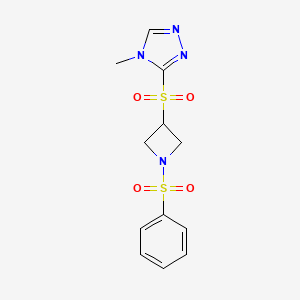

4-甲基-3-((1-(苯磺酰)氮杂环丁-3-基)磺酰基)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

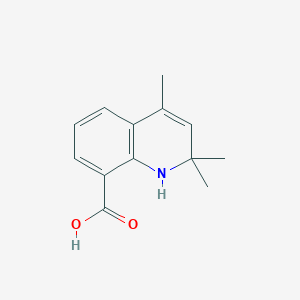

The compound “4-methyl-3-((1-(phenylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups and rings. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The phenylsulfonyl and methyl groups are attached to these rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and azetidine rings would introduce some rigidity into the structure. The electron-withdrawing sulfonyl groups could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions. The azetidine ring could also be involved in reactions, particularly if it is activated in some way .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar sulfonyl groups could increase its solubility in polar solvents .科学研究应用

合成和生物活性

- 1,2,4-三唑衍生物的合成因其潜在的生物活性而得到广泛探索。例如,一项研究促进了6-芳基-3-[4-(甲基磺酰基)苄基]-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪的合成,该化合物表现出有希望的细胞毒性、抗菌和抗真菌活性 (V. Sumangala 等人,2012).

- 另一项研究合成了标记有碳-14 的 1,2,3-三唑抗惊厥药,可用于进一步的药理学评估 (N. Saemian 等人,2006).

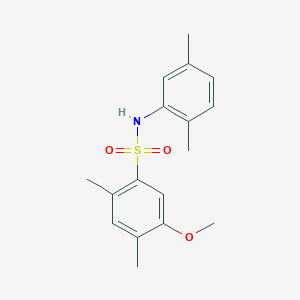

- 合成了新型磺酰衍生物,包括 3-(取代苄基磺酰基)-5-(4-异丙基噻唑-2-基)-4-苯基-4H-1,2,4-三唑,并显示出中等到显着的抗菌和抗真菌活性。与一线药物异烟肼相比,一些衍生物被认为是优异的抗结核分子 (G. V. Suresh Kumar 等人,2013).

抗菌和抗结核药

- 对磺酰胺桥联的 1,4-二取代 1,2,3-三唑的研究表明,某些化合物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和肺炎克雷伯菌等细菌菌株具有可观的功效。一种化合物尤其对多种细菌菌株表现出显着的抗菌活性 (Archna Yadav 和 C. Kaushik,2022).

抗癌评估

- 一项研究专注于 2-(苯磺酰基)-2H-1,2,3-三唑的区域选择性合成,并评估了其体外抗癌活性。合成的化合物对多种癌细胞系表现出中等的活性,包括肾癌、中枢神经系统癌、结肠癌和乳腺癌细胞 (Angélica Salinas-Torres 等人,2022).

作用机制

Target of Action

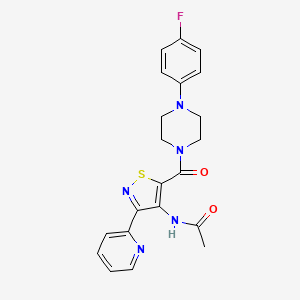

Compounds containing a triazole ring, such as this one, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, which can induce a wide range of biological activities .

Mode of Action

It’s known that triazole compounds can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can influence the biological activity of the compound.

Biochemical Pathways

Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which can enhance its biological spectrum .

Pharmacokinetics

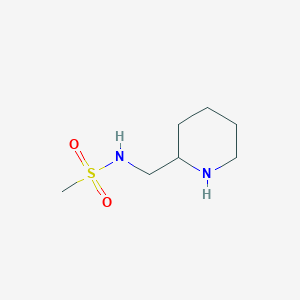

An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant .

Result of Action

Compounds containing a triazole ring are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

The stability of triazole compounds against metabolic degradation contributes to their enhanced biocompatibility .

安全和危害

未来方向

属性

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-15-9-13-14-12(15)21(17,18)11-7-16(8-11)22(19,20)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAOOMZUCCBXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)

![4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine](/img/structure/B2534715.png)